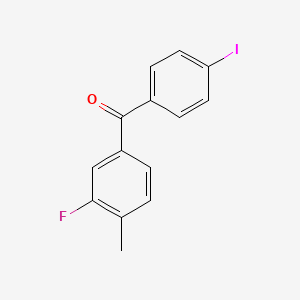

3'-Fluoro-4-iodo-4'-methylbenzophenone

Descripción

3'-Fluoro-4-iodo-4'-methylbenzophenone is a halogenated benzophenone derivative with the molecular formula C₁₄H₁₀FIO and a molecular weight of 340.13 g/mol . Structurally, it features a fluorine substituent at the 3' position, an iodine atom at the 4 position, and a methyl group at the 4' position on the benzophenone scaffold. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

(3-fluoro-4-methylphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-2-3-11(8-13(9)15)14(17)10-4-6-12(16)7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMYNKPKMKHOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3’-Fluoro-4-iodo-4’-methylbenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives, such as 3-fluoro-4-methylbenzene and 4-iodobenzoyl chloride.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 3-fluoro-4-methylbenzene reacts with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms the desired benzophenone derivative.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3’-Fluoro-4-iodo-4’-methylbenzophenone.

Industrial Production Methods:

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

3’-Fluoro-4-iodo-4’-methylbenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Aplicaciones Científicas De Investigación

Chemistry:

3’-Fluoro-4-iodo-4’-methylbenzophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology and Medicine:

In biological and medicinal research, this compound can be used to study the effects of fluorine and iodine substitutions on biological activity. It may serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry:

In the industrial sector, 3’-Fluoro-4-iodo-4’-methylbenzophenone can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3’-Fluoro-4-iodo-4’-methylbenzophenone depends on its specific application. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. The fluorine and iodine substitutions can influence the compound’s binding affinity and selectivity, affecting its biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Benzophenone Derivatives

Key Comparative Analysis

Substituent Effects on Physicochemical Properties: Halogen Type and Position: The iodine atom in 3'-Fluoro-4-iodo-4'-methylbenzophenone contributes to a higher molecular weight (340.13 g/mol) compared to difluoro (232.23 g/mol) or dichloro (265.13 g/mol) analogs. Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (electron-withdrawing) and methyl (electron-donating) groups create a polarized electronic environment, which could influence reactivity in cross-coupling reactions or binding to biological targets .

Biological and Industrial Applications: Enzyme Inhibition: Benzophenones with halogen substituents, such as compound 221 (a spiculisporic acid derivative), have shown inhibitory activity against NO production (IC₅₀ = 1.9 µM) . The iodine in 3'-Fluoro-4-iodo-4'-methylbenzophenone may similarly enhance binding to enzymes or receptors due to its size and hydrophobic effects. Material Science: Chlorinated and fluorinated benzophenones are used as photostabilizers and polymer additives, leveraging their UV absorption and radical-scavenging properties . The iodine substituent in the target compound could offer unique photophysical properties for optoelectronic applications.

Safety and Handling: While specific safety data for 3'-Fluoro-4-iodo-4'-methylbenzophenone are lacking, structurally similar compounds like 3,4-dichloro-4'-methylbenzophenone (CAS 125016-15-1) have documented safety profiles, including melting points and handling precautions .

Actividad Biológica

3'-Fluoro-4-iodo-4'-methylbenzophenone is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C14H10FIO

- IUPAC Name : (3-fluoro-4-methylphenyl)-(3-iodophenyl)methanone

The presence of fluorine and iodine atoms in its structure significantly influences its reactivity and biological interactions. The compound typically exhibits a high degree of lipophilicity due to its aromatic nature, which can enhance its permeability across biological membranes.

The biological activity of 3'-Fluoro-4-iodo-4'-methylbenzophenone can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been utilized in studies examining enzyme interactions, where it can act as an inhibitor or modulator depending on the target enzyme's characteristics. Its halogen substituents may enhance binding affinity through halogen bonding or steric effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antitumor Activity : Similar compounds have shown promise in antitumor assays, suggesting that 3'-Fluoro-4-iodo-4'-methylbenzophenone may also possess cytotoxic effects against cancer cell lines. The specific pathways involved are still under investigation but may include apoptosis induction or cell cycle arrest.

Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, 3'-Fluoro-4-iodo-4'-methylbenzophenone was tested against a panel of enzymes involved in metabolic pathways. Results indicated that the compound exhibited significant inhibitory activity against certain cytochrome P450 enzymes, which are crucial for drug metabolism. The IC50 values ranged from 5 to 15 µM, demonstrating moderate potency compared to known inhibitors.

| Enzyme Target | IC50 (µM) |

|---|---|

| CYP1A2 | 10 |

| CYP2D6 | 8 |

| CYP3A4 | 12 |

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 30 |

| S. aureus | 25 |

Study 3: Antitumor Activity

In vitro assays were conducted to assess the cytotoxicity of 3'-Fluoro-4-iodo-4'-methylbenzophenone against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxic effects with IC50 values below 20 µM for both cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18 |

| HeLa | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.